molecular formula C9H8BrN3 B8445683 3-bromo-2-(1H-2-imidazolyl)aniline

3-bromo-2-(1H-2-imidazolyl)aniline

Cat. No. B8445683
M. Wt: 238.08 g/mol
InChI Key: QOFBIYUXTUCZMO-UHFFFAOYSA-N
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Patent
US05387585

Procedure details

5. 11.6 g of 10-bromoimidazo[1,2-c]quinazoline are stirred in 170 ml of 6N hydrochloric acid at 90° C. for 6.5 h. and then cooled in an ice bath. The reaction solution is poured into 30 ml of 25% aqueous ammonia and 50 g of ice and stirred for 10 min. The crystals are filtered off, washed with water and dried in a vacuum. 9.85 g of 3-bromo-2-(1H-2-imidazolyl)-aniline are obtained. The aqueous phase is saturated with sodium chloride and extracted three times with chloroform. After evaporation of the organic extracts in a vacuum, there are obtained a further 1.52g of 3-bromo-2-(1H-2-imidazolyl)-aniline. The substance can be recrystallized from water. M.p. 164°-165° C.
Name
10-bromoimidazo[1,2-c]quinazoline
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[C:4]3[N:5]([CH:12]=[CH:13][N:14]=3)C=[N:7][C:8]=2[CH:9]=[CH:10][CH:11]=1.N>Cl>[Br:1][C:2]1[C:3]([C:4]2[NH:14][CH:13]=[CH:12][N:5]=2)=[C:8]([CH:9]=[CH:10][CH:11]=1)[NH2:7]

Inputs

Step One
Name
10-bromoimidazo[1,2-c]quinazoline
Quantity
11.6 g
Type
reactant
Smiles
BrC=1C=2C=3N(C=NC2C=CC1)C=CN3
Name
Quantity
170 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
N
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=C(N)C=CC1)C=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.